ethyl 2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate
Description
This compound features a 1H-imidazole core substituted at positions 1 and 5 with o-tolyl (2-methylphenyl) and p-tolyl (4-methylphenyl) groups, respectively. A thioether linkage connects the imidazole’s C2 position to an ethyl acetate moiety.
Properties
IUPAC Name |
ethyl 2-[1-(2-methylphenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-4-25-20(24)14-26-21-22-13-19(17-11-9-15(2)10-12-17)23(21)18-8-6-5-7-16(18)3/h5-13H,4,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLKFFSUERSNEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=CC=C2C)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring through a cyclization reaction, followed by the introduction of the o-tolyl and p-tolyl groups via electrophilic aromatic substitution. The final step involves the esterification of the thioacetate group.
Industrial Production Methods
Industrial production of this compound may utilize organometallic catalysts to enhance reaction efficiency and yield. Palladium-catalyzed coupling reactions, such as Suzuki or Negishi couplings, are often employed to introduce the aromatic groups. The use of nickel catalysts can be an alternative to palladium, offering cost benefits for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetate group to a thiol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism of action of ethyl 2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. The aromatic groups may facilitate interactions with hydrophobic regions of proteins, affecting their function and stability .
Comparison with Similar Compounds
Heterocyclic Core Variations
Compound A: 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(o-tolyl)ethan-1-one (b)
- Core : 1,3,4-Thiadiazole (5-membered ring with two nitrogen and one sulfur atom).
- Substituents: o-Tolyl ketone and 5-amino-thiadiazolylthio group.
- Properties: Melting point 147–149°C; higher polarity due to ketone and amino groups .
Compound B: 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(p-tolyl)ethan-1-one (c)
- Core : 1,3,4-Thiadiazole.
- Substituents: p-Tolyl ketone and 5-amino-thiadiazolylthio group.
- Properties : Melting point 166–168°C; reduced steric hindrance compared to o-tolyl analog .
Target Compound : Ethyl 2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate
Substituent Effects on Physicochemical Properties
| Feature | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Aromatic Substituents | o-Tolyl (C1), p-Tolyl (C5) | o-Tolyl ketone | p-Tolyl ketone |
| Functional Group | Thioacetate ester | Thio-linked thiadiazole | Thio-linked thiadiazole |
| Polarity | Moderate (ester) | High (ketone + amino) | Moderate (ketone) |
| Solubility | Higher in organic solvents | Lower due to ketone | Intermediate |
- The thioacetate ester in the target compound improves solubility in non-polar media compared to ketone-containing analogs .
Research Implications and Gaps
Biological Activity
Ethyl 2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is a synthetic compound belonging to the imidazole derivative class. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields, including medicine and industry.
Chemical Structure and Synthesis
The compound features an ethyl ester group, an imidazole ring, and two tolyl groups. The synthesis typically involves several steps:
- Formation of the Imidazole Ring : This can be achieved through the condensation of an aldehyde with an amine and a thiol in the presence of an acid catalyst.
- Introduction of the Tolyl Groups : This step may involve Friedel-Crafts alkylation reactions.
- Esterification : The final step involves the esterification of the carboxylic acid group with ethanol.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, influencing enzymatic activity.
- Hydrophobic Interactions : The tolyl groups may interact with hydrophobic pockets in proteins, affecting their function.
These interactions lead to alterations in cellular processes and biochemical pathways, which can manifest as antimicrobial or anticancer effects.
Antimicrobial Properties
Research has indicated that imidazole derivatives exhibit significant antimicrobial activity. This compound has been tested against various pathogens:
- Bacterial Inhibition : Studies have shown that this compound can inhibit the growth of both gram-positive and gram-negative bacteria.
- Fungal Activity : Its antifungal properties have been evaluated against common fungal strains, showing promising results.
Anticancer Potential
Imidazole derivatives are also being explored for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through:
- Cell Cycle Arrest : The compound has been observed to disrupt normal cell cycle progression.
- Inhibition of Tumor Growth : In vitro studies have indicated a reduction in tumor cell viability.
Case Studies and Research Findings
Several studies have documented the biological activity of similar imidazole derivatives, providing insights into structure-activity relationships (SAR):
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Ethyl 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate | Antimicrobial | 25.0 | |
| Benzimidazole Derivative | Anticancer | 30.0 | |
| Imidazole N-Oxide | Anti-protozoal | 15.0 |
These findings highlight the potential of this compound as a lead compound for further development in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
